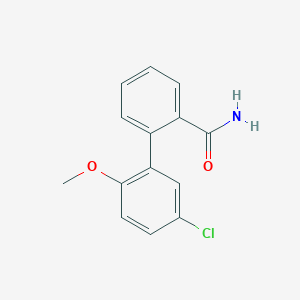
5-methoxy-4-(2-methylpyrazol-3-yl)-N-(pyridin-3-ylmethyl)pyrimidin-2-amine
Overview
Description
5-methoxy-4-(2-methylpyrazol-3-yl)-N-(pyridin-3-ylmethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-(2-methylpyrazol-3-yl)-N-(pyridin-3-ylmethyl)pyrimidin-2-amine typically involves multi-step organic reactions. The starting materials may include pyrimidine derivatives, pyrazole derivatives, and pyridine derivatives. Common synthetic routes may involve:
Nucleophilic substitution reactions: where a nucleophile replaces a leaving group in the pyrimidine ring.
Condensation reactions: to form the pyrazole and pyridine rings.
Methoxylation: to introduce the methoxy group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include:
Catalysis: using catalysts to increase the reaction rate.
Temperature control: maintaining specific temperatures to favor desired reactions.
Purification techniques: such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-4-(2-methylpyrazol-3-yl)-N-(pyridin-3-ylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: where the compound is oxidized to form new functional groups.
Reduction: where the compound is reduced to remove oxygen or add hydrogen.
Substitution: where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as sodium borohydride or lithium aluminum hydride.
Solvents: such as ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine or alcohol derivatives.
Scientific Research Applications
Chemistry: as a building block for synthesizing more complex molecules.
Biology: for studying its effects on biological systems and potential as a biochemical probe.
Medicine: for investigating its potential as a therapeutic agent for various diseases.
Industry: for developing new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-methoxy-4-(2-methylpyrazol-3-yl)-N-(pyridin-3-ylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: where the compound binds to and inhibits the activity of specific enzymes.
Receptor binding: where the compound binds to and activates or inhibits specific receptors.
Signal transduction pathways: where the compound affects cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-methylpyrazol-3-yl)pyrimidin-2-amine: a similar compound without the methoxy and pyridin-3-ylmethyl groups.
5-methoxy-4-(2-methylpyrazol-3-yl)pyrimidin-2-amine: a similar compound without the pyridin-3-ylmethyl group.
Uniqueness
5-methoxy-4-(2-methylpyrazol-3-yl)-N-(pyridin-3-ylmethyl)pyrimidin-2-amine is unique due to the presence of both the methoxy group and the pyridin-3-ylmethyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-methoxy-4-(2-methylpyrazol-3-yl)-N-(pyridin-3-ylmethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-21-12(5-7-19-21)14-13(22-2)10-18-15(20-14)17-9-11-4-3-6-16-8-11/h3-8,10H,9H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRLFOPCWNQBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC(=NC=C2OC)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(3Z)-hex-3-en-1-yl]-1-[(1-methylpyrrolidin-3-yl)methyl]-4-phenyl-1H-imidazole](/img/structure/B3808428.png)

![3-{2-[2-methyl-4-(3-methylbenzyl)-3-oxopiperazin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B3808448.png)
![N-[(2R*,4R*,6S*)-2-(4-chlorophenyl)-6-(1-methyl-1H-1,2,3-benzotriazol-5-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B3808455.png)
![N-ethyl-2,3-difluoro-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]benzamide](/img/structure/B3808456.png)
![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)methanamine](/img/structure/B3808457.png)
![1-Cyclopentyl-4-[[2-methylsulfonyl-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-1,4-diazepane](/img/structure/B3808465.png)
![1-(4-chlorophenyl)-N-({1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B3808466.png)
![2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B3808470.png)
![1-(5-chloro-2-pyridinyl)-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B3808477.png)
![methyl 1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-piperidinecarboxylate](/img/structure/B3808479.png)

![2-{2-[3-(2,5-difluorobenzoyl)-1-piperidinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3808493.png)
